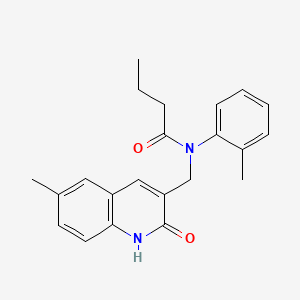

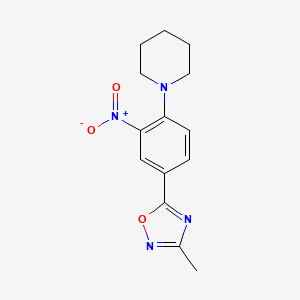

![molecular formula C19H18N4OS B7714079 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide CAS No. 845902-48-9](/img/structure/B7714079.png)

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S belongs to the pyrazoloquinoline family and has been synthesized through a variety of methods.

科学的研究の応用

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) to date . These compounds are structurally similar to purine bases like adenine and guanine.

Synthesis Methods: The synthesis of pyrazolo[3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various synthetic methods, starting from preformed pyrazoles or pyridines. Notably, these compounds have attracted interest due to their potential biomedical applications.

Biomedical Applications

Let’s explore the diverse applications of pyrazolo[3,4-b]pyridines:

Anticancer Properties: Researchers have investigated the anticancer potential of pyrazolo[3,4-b]pyridines. These compounds may target specific kinases associated with cell proliferation and differentiation. Scaffold hopping and computer-aided drug design have led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives for potential cancer therapy .

Neurological Disorders: Pyrazolo[3,4-b]pyridines could play a role in treating neurological disorders. Their structural similarity to purine bases suggests potential interactions with relevant receptors or enzymes involved in neuronal function.

Anti-inflammatory Activity: Given their heterocyclic nature, pyrazolo[3,4-b]pyridines may exhibit anti-inflammatory properties. Researchers continue to explore their effects on inflammatory pathways and immune responses.

Antiviral Agents: The antiviral potential of pyrazolo[3,4-b]pyridines remains an active area of investigation. These compounds could interfere with viral replication or entry mechanisms.

Cardiovascular Applications: Considering their structural resemblance to purines, pyrazolo[3,4-b]pyridines might influence cardiovascular health. Researchers explore their effects on vascular function, platelet aggregation, and related pathways.

Metabolic Disorders: Pyrazolo[3,4-b]pyridines could impact metabolic pathways, including glucose metabolism and lipid homeostasis. Investigating their effects on metabolic disorders is crucial.

Other Potential Uses: Beyond the mentioned applications, pyrazolo[3,4-b]pyridines may have additional uses, such as modulating enzyme activity, acting as ligands for receptors, or influencing cellular signaling pathways.

特性

IUPAC Name |

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-12(2)11-23-18-14(10-13-6-3-4-7-15(13)20-18)17(22-23)21-19(24)16-8-5-9-25-16/h3-10,12H,11H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVINKRHVIGQEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330401 |

Source

|

| Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |

CAS RN |

845902-48-9 |

Source

|

| Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

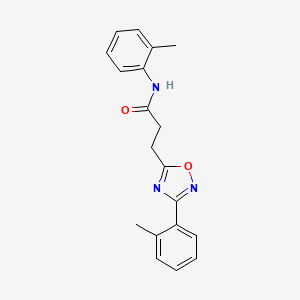

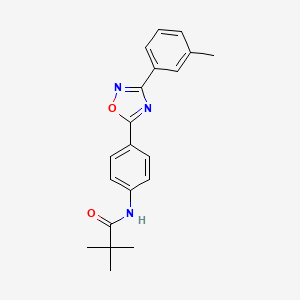

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

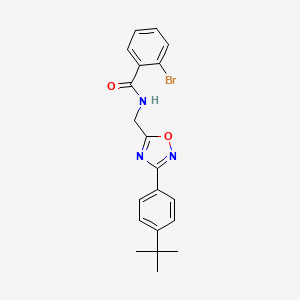

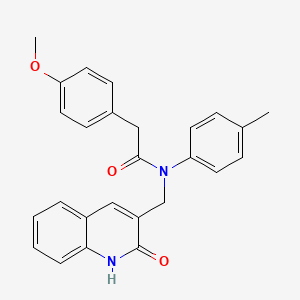

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)

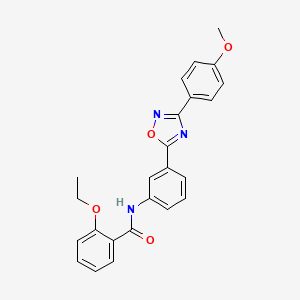

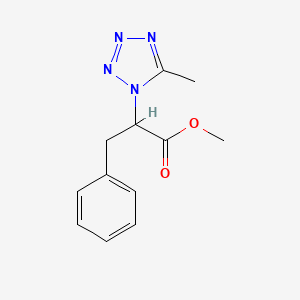

![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)

![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)